Murexide,monohydrate

Description

Significance of Murexide (B42330) in Advanced Chemical Science

The primary significance of murexide in modern chemical science lies in its role as a complexometric indicator. wikipedia.orgchemeurope.comchemicalbook.com It is particularly well-known for its use in the complexometric titrations of various metal ions. wikipedia.orgchemeurope.com The compound functions as a tridentate ligand, meaning it can bind to a central metal atom at three points. wikipedia.org

Murexide exhibits distinct color changes in the presence of metal ions, making it a valuable tool in analytical chemistry. mubychem.com Its solutions are yellow at a low pH, transition to reddish-purple in weakly acidic conditions, and become blue-purple in alkaline environments. wikipedia.orgchemeurope.com This property allows for the visual determination of the endpoint in titrations.

Beyond its use as an indicator, murexide has been explored for other applications. Research has shown its potential as an enhancer for the sonochemical destruction of chlorinated hydrocarbon pollutants. chemicalbook.comthermofisher.com Furthermore, it has been identified as an inhibitor of dihydrofolate reductase. chemicalbook.comthermofisher.com

Scope of Academic Inquiry into Murexide, Monohydrate

Academic inquiry into murexide, monohydrate encompasses several key areas:

Analytical Applications: A significant portion of research focuses on its utility as a complexometric indicator for the quantification of metal ions such as calcium, copper, nickel, cobalt, thorium, and rare-earth metals. wikipedia.orgchemeurope.commubychem.com For instance, when used for calcium determination, the optimal pH is 11.3, with a detection range of 0.2-1.2 ppm and a maximum absorbance wavelength of 506 nm. chemeurope.com

Synthesis and Purification: Methods for preparing murexide have been a subject of study to obtain high-purity samples. chemeurope.com One method involves heating alloxantin (B145670) in ammonia (B1221849) gas, while another consists of boiling uramil (B86671) with mercury oxide. wikipedia.orgchemeurope.com A more refined process developed by W.N. Hartley involves dissolving alloxantin in boiling absolute alcohol and passing dry ammonia gas through the solution. chemeurope.com Purification can be challenging due to potential contamination with compounds like uramil and alloxanthine. chemicalbook.com

Reaction Mechanisms: The "murexide test," a reaction involving uric acid and nitric acid followed by the addition of ammonia to produce the characteristic purple color of murexide, has been a subject of mechanistic studies. researchgate.netresearchgate.net These investigations aim to elucidate the step-by-step chemical transformations that lead to the formation of purpuric acid and subsequently murexide. researchgate.net

Structural and Spectroscopic Properties: The crystal structures of murexide (ammonium purpurate monohydrate) and related compounds have been determined to understand their three-dimensional arrangement. wikipedia.org Spectroscopic analysis, particularly absorption spectra, has been crucial in assessing the purity and chemical behavior of murexide. chemeurope.com

Fundamental Research Questions Pertaining to Murexide Chemistry

Ongoing and future research on murexide, monohydrate is driven by several fundamental questions:

What are the precise coordination chemistries and binding affinities of murexide with a wider range of metal ions, and how can these be tailored for more selective analytical methods?

Can the efficiency of murexide as an enhancer in sonochemical degradation of pollutants be improved, and what are the underlying mechanisms of this enhancement?

What are the detailed kinetics and thermodynamics of the murexide formation reaction under various conditions, and can this knowledge be applied to develop more sensitive and robust analytical tests?

Are there novel applications for murexide or its derivatives in fields such as materials science or biochemistry, leveraging its unique electronic and structural properties?

Chemical Compound Information

| Compound Name |

| Alloxan (B1665706) |

| Alloxantin |

| Ammonia |

| Ammonium (B1175870) purpurate |

| Calcium |

| Cobalt |

| Copper |

| Dialuric acid |

| Dihydrofolate reductase |

| Eriochrome Black T |

| Mercury oxide |

| Methyl red |

| Nickel |

| Nitric acid |

| Parabanic acid |

| Potassium sulfate |

| Purpuric acid |

| Rare earth metals |

| Thorium |

| Urea |

| Uramil |

| Uric acid |

Murexide, Monohydrate Properties

| Property | Value |

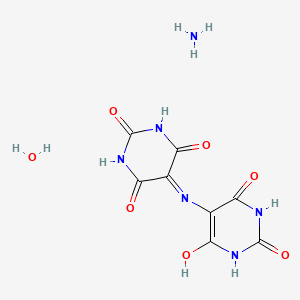

| IUPAC Name | 5-((2,4,6-trioxohexahydropyrimidin-5-yl)imino)pyrimidine-2,4,6(1H,3H,5H)-trione, ammonia salt hydrate (B1144303) medkoo.com |

| CAS Number | 6032-80-0 chemeurope.com |

| Molecular Formula | C₈H₁₀N₆O₇ medkoo.com |

| Molecular Weight | 302.2 g/mol medkoo.com |

| Appearance | Reddish-purple powder chemeurope.com |

| Solubility in Water | Slightly soluble chemeurope.com |

| Melting Point | >300 °C mubychem.com |

Murexide in Complexometric Titrations

| Metal Ion | Optimal pH for Titration |

| Calcium (Ca²⁺) | 11.3 chemeurope.com |

| Copper (Cu²⁺) | Varies |

| Nickel (Ni²⁺) | Varies |

| Cobalt (Co²⁺) | Varies |

| Thorium (Th⁴⁺) | Varies |

| Rare Earth Metals | Varies |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10N6O7 |

|---|---|

Molecular Weight |

302.20 g/mol |

IUPAC Name |

azane;5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-diazinane-2,4,6-trione;hydrate |

InChI |

InChI=1S/C8H5N5O6.H3N.H2O/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;;/h(H2,10,11,14,15,18)(H3,12,13,16,17,19);1H3;1H2 |

InChI Key |

FCABQGYRPBTHME-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)N=C2C(=O)NC(=O)NC2=O.N.O |

Origin of Product |

United States |

Historical Context and Evolution of Research on Murexide, Monohydrate

Early Discoveries and Initial Academic Applications in Chemical Analysis

The history of murexide (B42330), the ammonium (B1175870) salt of purpuric acid, dates back to the 1830s when Justus von Liebig and Friedrich Wöhler investigated a purple substance obtained from snake excrement. wikipedia.org While they identified the product as murexide, the source material was not abundant, and a practical method for its use as a dyestuff was not developed at that time. wikipedia.org The situation changed in the 1850s when French dye producers, including Depoully in Paris, successfully synthesized murexide from the more readily available South American guano. wikipedia.org This breakthrough allowed for its application to natural fibers, leading to its widespread adoption as a dye in Britain, France, and Germany. wikipedia.org

In the realm of analytical chemistry, murexide became central to the "murexide test," a qualitative method for detecting uric acid and other purine (B94841) derivatives. sciepub.comguidechem.com The test involves the degradative oxidation of a sample, such as uric acid, with nitric acid. sciepub.com This mixture is heated until dry, and upon adding ammonia (B1221849) to the cooled residue, a characteristic purple color develops, indicating the formation of murexide (ammonium purpurate). sciepub.comguidechem.com This colorimetric test provided a specific means of identification for compounds that did not respond to other common alkaloid reagents. guidechem.com The reaction mechanism involves the breakdown of uric acid and subsequent combination to form the two-ring product, purpuric acid, which then reacts with ammonia to produce the colored salt. sciepub.com

Milestones in Murexide-Related Research and Understanding of its Indicator Function

A significant milestone in the application of murexide was its establishment as a complexometric indicator in analytical chemistry. wikipedia.orgresearchgate.net It became widely used for complexometric titrations, a type of volumetric analysis where the formation of a colored complex signals the titration's endpoint. ijpar.com Murexide is particularly noted for its use in determining the concentration of calcium ions, a key component of water hardness, but its utility extends to a range of other metal ions. wikipedia.orgmedchemexpress.commdpi.com These include copper, nickel, cobalt, thorium, and various rare-earth metals. wikipedia.orgmdpi.com

The indicator function of murexide is based on its ability to act as a ligand, forming stable, colored complexes with metal ions. wikipedia.orgresearchgate.net The color of the solution changes when the murexide, initially bound to the metal ions, is displaced by a stronger chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), during the titration. ijpar.comfirsthope.co.in For instance, aqueous solutions of murexide are yellow at a low pH, reddish-purple in weakly acidic conditions, and blue-purple in alkaline environments. wikipedia.org When complexed with metal ions, the absorption maximum shifts, providing a distinct visual endpoint. researchgate.net Spectrophotometric studies have been conducted to determine the stoichiometry and stability of these metal-murexide complexes. researchgate.net

Table 1: Properties of Murexide Complexes with Selected Metal Ions

| Metal Ion | Complex Color | Absorption Max (λmax) | Stoichiometry (Metal:Ligand) | Formation Constant (Kf) |

|---|---|---|---|---|

| Cobalt (Co²⁺) | - | 475-480 nm researchgate.netresearchgate.net | 2:1 researchgate.net | 2.06 x 10¹⁴ (Job's method) researchgate.net |

| Nickel (Ni²⁺) | - | 460 nm researchgate.net | 2:1 researchgate.net | 1.21 x 10¹¹ (Job's method) researchgate.net |

| Copper (Cu²⁺) | Yellow-greenish mdpi.com | 476 nm mdpi.com | - | - |

| Calcium (Ca²⁺) | - | - | - | - |

Data compiled from multiple research findings. Dashes indicate data not specified in the provided sources.

Paradigm Shifts in Understanding Murexide's Chemical Behavior

The perception and application of murexide have undergone significant paradigm shifts since its discovery. Initially valued as a dye and a qualitative reagent in the murexide test for uric acid, its role was primarily descriptive. wikipedia.orgsciepub.com

The first major shift occurred with the advent of chelatometry, which repositioned murexide as a quantitative tool. ijpar.com Its adoption as a metallochromic indicator for complexometric titrations with EDTA marked a move from simple substance identification to the precise measurement of metal ion concentrations. wikipedia.orgfirsthope.co.in This cemented its importance in analytical chemistry for decades, particularly in water quality analysis. medchemexpress.com Research during this period focused on the thermodynamics and kinetics of its complex formation with various cations, elucidating the mechanism behind its indicator properties. researchgate.net

A more recent paradigm shift has expanded the understanding of murexide's chemical behavior beyond its indicator function. Researchers began to investigate its redox properties and other reactive capabilities. Studies revealed that murexide can act as an efficient scavenger for superoxide (B77818) and hydroxyl radicals. researchgate.net This discovery opened up new avenues for its potential use in biochemical systems to detect reactive oxygen species. researchgate.net

Further investigations into its chemical kinetics have provided a deeper understanding of its stability. The decomposition of murexide in acidic solutions was found to be a multi-step process, involving a fast, reversible protonation to form purpuric acid, which then undergoes a slower, irreversible decomposition. researchgate.net The most recent evolution in its application is in the field of materials science. Research has demonstrated its use as a capping or dispersing agent for magnetite nanoparticles in the fabrication of supercapacitor anodes, showcasing a novel application based on its surface chemistry and charge transfer capabilities. researchgate.net This progression from a simple dye to a sophisticated material component illustrates the expanding understanding of this historic compound's chemical behavior.

Table 2: Evolution of Murexide Applications

| Era | Primary Application | Underlying Chemical Principle |

|---|---|---|

| 19th Century | Dyeing, Qualitative Analysis (Murexide Test) | Color properties, Reaction with oxidized purines wikipedia.orgsciepub.com |

| Mid-20th Century | Quantitative Analysis (Complexometric Indicator) | Formation of colored metal-ion complexes wikipedia.orgijpar.com |

| Late 20th/Early 21st Century | Biochemical Research | Redox activity, Scavenging of free radicals researchgate.net |

| Contemporary | Materials Science | Surface adsorption and charge transfer mediation researchgate.net |

Advanced Synthetic Methodologies and Isolation Techniques for Murexide and Its Analogues

Research on Novel Synthetic Pathways for Murexide (B42330), Monohydrate

The synthesis of murexide (ammonium purpurate) has been established through several conventional routes. These methods, while effective, form the baseline for ongoing research into more novel and efficient synthetic pathways.

Historically, murexide has been prepared by reacting alloxantin (B145670) with ammonia (B1221849) at 100 °C or by treating uramil (B86671) (5-aminobarbituric acid) with mercury oxide. sciencemadness.orgwikipedia.org Another established method involves the digestion of alloxan (B1665706) with alcoholic ammonia. smolecule.comchemeurope.com A significant advancement in producing purer murexide was developed by W.N. Hartley. This method involves dissolving alloxantin in a large excess of boiling absolute alcohol and passing dry ammonia gas through the solution for approximately three hours. The resulting precipitate is anhydrous murexide of high purity. chemeurope.com

The "murexide reaction" is a classic analytical technique for the identification of purine (B94841) derivatives like uric acid. This reaction involves the oxidative degradation of uric acid with nitric acid, followed by treatment with ammonia to produce the characteristic purple color of murexide. smolecule.com While primarily a qualitative test, the underlying chemical transformations provide a basis for synthetic approaches starting from purine precursors.

Despite these established methods, the scientific literature accessible through recent searches does not detail significant "novel" or substantially advanced synthetic pathways for murexide, monohydrate beyond these foundational techniques. Research in synthetic organic chemistry continues to evolve, and it is plausible that more modern, efficient, and environmentally benign methodologies could be applied, though specific studies on murexide are not prominently documented.

Table 1: Comparison of Traditional Murexide Synthesis Methods

| Starting Material | Reagents | Key Conditions | Product Form | Reference |

| Alloxantin | Ammonia Gas | Heating to 100 °C | Murexide | sciencemadness.org |

| Uramil | Mercury Oxide | Refluxing | Murexide | sciencemadness.org |

| Alloxan | Alcoholic Ammonia | Digestion | Murexide | smolecule.comchemeurope.com |

| Alloxantin | Dry Ammonia Gas, Absolute Alcohol | Boiling | Anhydrous Murexide | chemeurope.com |

| Uric Acid | Nitric Acid, Ammonia | Oxidation, Ammonolysis | Murexide (in situ) | smolecule.com |

Purification and Crystallization Strategies for Research-Grade Murexide

Achieving research-grade purity is paramount for the use of murexide in sensitive analytical and research applications. The purification of murexide, particularly to obtain the monohydrate form in a highly pure state, relies on meticulous crystallization techniques.

The method developed by W.N. Hartley, as described in the previous section, is not only a synthetic route but also a purification strategy to obtain high-purity anhydrous murexide. chemeurope.com To obtain research-grade murexide, monohydrate, further controlled crystallization from aqueous solutions is necessary.

General principles of crystallization are applicable to obtaining high-purity murexide. crystalpharmatech.com These include:

Solvent Selection: Murexide is soluble in water, which serves as a primary solvent for recrystallization. The solubility is temperature-dependent, allowing for purification by slow cooling of a saturated solution.

Control of Supersaturation: The rate of cooling and solvent evaporation must be carefully controlled to promote the growth of well-defined crystals and minimize the inclusion of impurities. crystalpharmatech.com

Seeding: The introduction of seed crystals can control the crystal size and morphology, leading to a more uniform product.

Washing: After filtration, the crystals should be washed with a solvent in which murexide has low solubility to remove any residual mother liquor containing impurities.

Table 2: Key Parameters in the Crystallization of Research-Grade Murexide, Monohydrate

| Parameter | Objective | Desired Outcome |

| Solvent System | Dissolve murexide at elevated temperature with lower solubility at room/cold temperature. | High recovery of purified crystals upon cooling. |

| Cooling Rate | Allow for slow, ordered crystal growth. | Formation of larger, more perfect crystals with minimal impurity inclusion. |

| Agitation | Maintain homogeneity of the solution without causing excessive secondary nucleation. | Uniform crystal size distribution. |

| pH of Solution | Maintain the stability of the murexide molecule. | Prevention of degradation during the crystallization process. |

| Washing Solvent | Remove adhering mother liquor without dissolving the product. | High purity of the final crystalline product. |

Methodological Advancements in Isotopic Labeling of Murexide for Research Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and enhance signals in spectroscopic studies. wikipedia.org This involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes.

While the principles of isotopic labeling are well-established, a review of the current scientific literature does not reveal specific studies detailing the methodological advancements in the isotopic labeling of murexide itself. However, general strategies for isotopic labeling of related heterocyclic compounds, such as purines and barbiturates, can be extrapolated to suggest potential approaches for murexide.

For instance, the introduction of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the murexide structure could be achieved by using isotopically labeled precursors in its synthesis. Given that murexide is a derivative of barbituric acid and contains a purine-like core, synthetic routes starting from labeled barbituric acid or labeled purine precursors would be a logical approach.

The detection of isotopically labeled murexide would typically be carried out using mass spectrometry (MS), which distinguishes molecules based on their mass-to-charge ratio, or nuclear magnetic resonance (NMR) spectroscopy, which can detect specific isotopes like ¹³C and ¹⁵N. wikipedia.orgsigmaaldrich.com

Despite the potential applications of isotopically labeled murexide in research, particularly in mechanistic studies of its well-known metal-complexing properties, there is a notable absence of dedicated research on the development and application of such labeled analogues in the available literature.

Synthesis and Characterization of Murexide Derivatives for Specialized Research

The synthesis of derivatives of a parent compound is a common strategy in chemical and pharmaceutical research to modulate its properties for specific applications. By altering the chemical structure of murexide, it might be possible to fine-tune its colorimetric response, metal ion selectivity, or other physicochemical properties.

A search of the scientific literature did not yield specific examples of the synthesis and characterization of murexide derivatives for specialized research. However, the core structure of murexide, being a complex heterocyclic system, presents several possibilities for chemical modification. Potential synthetic strategies could involve:

Substitution on the pyrimidine (B1678525) rings: The nitrogen or carbon atoms of the barbituric acid-like rings could potentially be functionalized with various alkyl or aryl groups.

Modification of the imino group: The nitrogen atom linking the two ring systems could be a target for chemical modification.

Formation of different salts: While murexide is the ammonium (B1175870) salt of purpuric acid, the synthesis of other salts with different cations could be explored to alter its solid-state properties or solubility.

The characterization of any newly synthesized murexide derivatives would involve a suite of modern analytical techniques. These would include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) to elucidate the molecular structure, Infrared (IR) spectroscopy to identify functional groups, and UV-Visible spectroscopy to study its chromophoric properties.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the new compounds.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state.

While the synthesis of derivatives of related compounds like purines and barbituric acid is extensively reported, dedicated research on the synthesis and characterization of murexide analogues appears to be a largely unexplored area.

Table 3: Potential Murexide Derivatives and Their Desired Properties

| Derivative Type | Potential Modification | Desired Property for Research |

| Modified Pyrimidine Rings | Alkylation or arylation of ring nitrogens or carbons. | Altered metal ion selectivity and binding affinity. |

| Imino Group Analogue | Replacement of the imino nitrogen with other functional groups. | Modified electronic properties and colorimetric response. |

| Alternative Salt Forms | Replacement of the ammonium cation with other metal or organic cations. | Enhanced stability, different solubility profiles. |

Structural Elucidation and Conformational Analysis Research of Murexide, Monohydrate

Advanced Spectroscopic Methodologies for Structural Assignment

A variety of sophisticated spectroscopic techniques have been instrumental in assigning the definitive structure of murexide (B42330) and its derivatives.

X-ray crystallography stands as a cornerstone technique for determining the high-resolution, three-dimensional structure of crystalline solids. nih.gov Studies on ammonium (B1175870) purpurate monohydrate (murexide) have provided precise data on its solid-state conformation.

The crystal structure of ammonium purpurate monohydrate was determined by X-ray diffraction at 295 K. It crystallizes in the orthorhombic space group Pbcn with the following unit cell parameters: a = 4.5688(8) Å, b = 15.309(5) Å, and c = 17.011(4) Å, with Z=4. rsc.org A key finding from this analysis is that the purpurate anion possesses crystallographic C2 symmetry. rsc.org The two barbiturate (B1230296) rings that constitute the purpurate anion are not coplanar. rsc.org This deviation from planarity is attributed to steric interactions between adjacent carbonyl groups, which induce a torsion about the central nitrogen-carbon bonds. rsc.org The angle at the central nitrogen atom is reported to be 125.8(4)°. rsc.org The crystal structure is further stabilized by extensive hydrogen bonding and interactions between the purpurate anion and the ammonium cation. rsc.org

The coordinating behavior of the murexide ligand with various metal ions has also been extensively studied using X-ray crystallography. For instance, with lanthanide ions from samarium (Sm) to lutetium (Lu), murexide forms monomeric complexes with the general formula [Ln(Murex)₃]·11H₂O. nih.gov In these complexes, the lanthanide ion is in a nine-coordinated N₃O₆ tricapped square-antiprism environment. nih.gov However, with the lighter lanthanide neodymium (Nd), a dimeric complex, Nd₂(L)₄(H₂O)₆₂(H₂O)₁₄, is formed. mdpi.com In this structure, the murexide ligand acts as a tridentate ligand, creating a capped N₂O₇ coordination environment around the Nd(III) ion. mdpi.comresearchgate.net

Table 1: Crystallographic Data for Murexide, Monohydrate

| Parameter | Value |

|---|---|

| Formula | [NH₄][C₈H₄N₅O₆]·H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 4.5688(8) |

| b (Å) | 15.309(5) |

| c (Å) | 17.011(4) |

| Z | 4 |

| Temperature (K) | 295 |

Data sourced from J. Chem. Soc., Dalton Trans., 1977, 1336-1342. rsc.org

While X-ray crystallography provides a static picture of the molecule in the solid state, 2D NMR spectroscopy offers insights into the structure and dynamics of molecules in solution. Although specific 2D NMR studies focused solely on murexide, monohydrate are not extensively detailed in the provided search results, the principles of this technique are relevant. For similar complex organic molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial in assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond connectivities, thus confirming the molecular framework in a solvated state. For related compounds like urate, variable-temperature ¹³C-NMR has been used to study the kinetics of interconversion between tautomers in solution. nih.gov

IR spectroscopy is particularly sensitive to vibrations of polar functional groups, such as the carbonyl (C=O) and amine (N-H) groups present in murexide. americanpharmaceuticalreview.com The analysis of the IR spectrum of murexide allows for the identification of characteristic stretching and bending vibrations. For example, the IR spectra of metal-murexide complexes show bands corresponding to the metal-oxygen and metal-nitrogen vibrations, confirming the coordination of the ligand to the metal ion. psu.edu

Table 2: Key Spectroscopic Techniques and Their Contributions

| Technique | Information Provided | Relevance to Murexide |

|---|---|---|

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state, bond lengths, and angles. | Determined the non-planar conformation and crystal packing of murexide, monohydrate and the coordination in its metal complexes. rsc.orgnih.govmdpi.com |

| 2D NMR Spectroscopy | Connectivity of atoms in solution, solution-state conformation, and dynamics. | Essential for confirming the molecular structure and studying tautomeric equilibria in solution. nih.gov |

| Infrared Spectroscopy | Presence of functional groups (e.g., C=O, N-H) and coordination to metal ions. | Confirms the presence of key functional groups and their involvement in metal binding. psu.eduamericanpharmaceuticalreview.com |

| Raman Spectroscopy | Information on molecular framework, symmetry, and polymorphism. | Complements IR data and provides insights into the crystal lattice vibrations and structural ordering. americanpharmaceuticalreview.commdpi.com |

Computational Approaches to Murexide Conformation and Tautomerism

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for studying the structure, stability, and properties of molecules. researchgate.net These methods allow for the optimization of molecular geometries and the calculation of relative energies of different conformers and tautomers.

For molecules with multiple tautomeric forms, such as those related to purines and pyrimidines, DFT calculations can predict the most stable tautomer in the gas phase and in solution. researchgate.netjocpr.com In the case of murexide, which is derived from barbituric acid and alloxan (B1665706), several tautomeric forms are possible due to proton migration between nitrogen and oxygen atoms. Computational studies on similar systems, like uric acid, have shown that the relative stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and π-electron delocalization. researchgate.net DFT calculations have been successfully used to study tautomerism in similar systems by optimizing the structures of different tautomers and calculating their energies. researchgate.net Semi-empirical molecular orbital calculations have also been employed to study the complexation of murexide with metal ions, providing insights into the changes in geometrical parameters and electronic charge distribution upon complex formation. tubitak.gov.tr These calculations indicated that upon complexation, the murexide ligand adopts a specific conformation. tubitak.gov.tr

Research on Polymorphism and Solvate Forms of Murexide, Monohydrate

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. europeanpharmaceuticalreview.com Different polymorphs of a compound can exhibit distinct physical properties. The existence of solvates, where solvent molecules are incorporated into the crystal lattice, is also a related phenomenon. europeanpharmaceuticalreview.com

The primary crystalline form of murexide discussed in the literature is its monohydrate. rsc.org The crystal structure of ammonium purpurate monohydrate has been well-characterized. rsc.orgharvard.edu Additionally, an anhydrous form of murexide can be prepared by dissolving alloxantin (B145670) in absolute alcohol and passing dry ammonia (B1221849) gas through the solution. chemeurope.com While extensive studies on other polymorphic or solvate forms of murexide, monohydrate are not prevalent in the provided search results, the study of polymorphism is crucial for understanding the stability and properties of crystalline materials. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com The formation of different solvates, particularly with organic solvents, can lead to pseudo-polymorphs with varying crystal structures and properties. europeanpharmaceuticalreview.com

Influence of Solvent Environments on Murexide's Molecular Structure and Protonation Equilibria

The molecular structure and properties of murexide are significantly influenced by its surrounding solvent environment. The color of murexide solutions, for instance, is pH-dependent, appearing yellow in strongly acidic conditions, reddish-purple in weakly acidic solutions, and blue-purple in alkaline solutions. chemeurope.comwikipedia.org This color change is a direct consequence of shifts in the protonation equilibria of the molecule.

The solvent can affect the stability of different tautomers and conformers. Studies on the complexation of murexide with metal ions in mixed solvent systems, such as water-glycerol and dimethylsulfoxide-nitromethane, have demonstrated the profound impact of the solvent on reaction kinetics and equilibria. tubitak.gov.trcdnsciencepub.com The rate of complex formation is dependent on the solvent composition, which influences the solvation of both the metal ion and the murexide ligand. tubitak.gov.trcdnsciencepub.com Electrochemical studies have also revealed that the redox properties of murexide are affected by the solvent, with shifts in reduction potentials observed between different non-aqueous solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netthescipub.com These solvent effects are attributed to factors such as solvent polarity, viscosity, and the specific interactions (e.g., hydrogen bonding) between the solvent and the murexide molecule. tubitak.gov.troregonstate.edu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Murexide, monohydrate |

| Ammonium purpurate |

| Purpuric acid |

| Alloxantin |

| Uramil (B86671) |

| Alloxan |

| Potassium purpurate trihydrate |

| Uric acid |

| Barbituric acid |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| Nitromethane |

Advanced Spectroscopic Investigations in Murexide Research

Research into Electronic Absorption and Emission Characteristics of Murexide (B42330)

The electronic transitions of murexide are fundamental to its use as a colorimetric indicator. UV-Visible spectroscopy is a primary tool for studying these characteristics, while fluorescence and phosphorescence studies offer deeper insights into the excited states of murexide and its metal complexes.

UV-Visible spectroscopy is extensively used to study the protonation and complexation equilibria of murexide in aqueous solutions. The absorption spectrum of murexide is sensitive to pH, exhibiting color changes that correspond to different protonation states of the molecule. In its neutral form, murexide in an aqueous solution typically shows a primary absorption band around 520 nm, which is attributed to π→π* and n→π* transitions within its conjugated system. researchgate.netresearchgate.net As the pH of the solution changes, the molecule can be protonated or deprotonated, leading to shifts in the absorption maxima. For instance, at a pH below 3, the murexide ligand becomes protonated, which can inhibit complex formation. researchgate.netpcbiochemres.com

The complexation of murexide with various metal ions also results in significant changes in the UV-Visible spectrum. uct.ac.za The formation of metal-murexide complexes leads to a shift in the absorption maxima, typically towards shorter wavelengths (a blue shift). researchgate.net This phenomenon is the basis for its use as a complexometric indicator in titrations of metal ions like calcium, copper, nickel, cobalt, and others. researchgate.netwikipedia.org

Research has shown that the optimal pH for complex formation varies depending on the metal ion. For example, the optimal pH range for the cobalt(II)-murexide complex is 7.5–8.5, while for the nickel(II)-murexide complex, it is 9.5–10.5. researchgate.net Similarly, the zinc(II)-murexide complex forms optimally at a pH of 7, and the copper(II)-murexide complex at a pH of 5.5. researchgate.netpcbiochemres.com The stoichiometry of these complexes has been determined using methods like the Job's method of continuous variation and the mole ratio method, which often indicate a 2:1 or 1:2 metal-to-ligand ratio. researchgate.netpcbiochemres.comresearchgate.net

| Metal Ion | Optimal pH for Complexation | Absorption Maxima (λmax) of Complex | Stoichiometry (Metal:Ligand) |

| Cobalt(II) | 7.5–8.5 researchgate.net | 480 nm researchgate.net | 2:1 researchgate.net |

| Nickel(II) | 9.5–10.5 researchgate.net | 460 nm researchgate.net | 2:1 researchgate.net |

| Zinc(II) | 7 researchgate.netpcbiochemres.com | 450 nm researchgate.netpcbiochemres.com | 1:2 researchgate.netpcbiochemres.com |

| Copper(II) | 5.5 researchgate.netpcbiochemres.com | 470 nm researchgate.netpcbiochemres.com | 1:2 researchgate.netpcbiochemres.com |

Fluorescence and phosphorescence spectroscopy provide valuable information about the excited state properties of molecules. While murexide itself is not strongly fluorescent, its complexation with certain metal ions can lead to changes in its emission properties. libretexts.org

The emission from transition metal complexes is often dominated by phosphorescence due to strong spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet excited state. rsc.org However, some metal complexes can exhibit fluorescence, which is characterized by a short lifetime in the nanosecond range and a small Stokes shift. rsc.org The fluorescence intensity of an organic ligand like murexide can be either quenched or enhanced upon complexation with a metal ion. psu.edu Paramagnetic ions, in particular, are known to quench fluorescence. psu.edu

For murexide, the formation of complexes with metal ions can introduce new deactivation pathways for the excited state, or alter existing ones. The rigidity of the molecular structure is a key factor influencing fluorescence; more rigid molecules tend to have higher quantum efficiencies. libretexts.org When a chelating agent like murexide binds to a metal ion, the resulting complex often has a more rigid structure, which can lead to an increase in fluorescence intensity. libretexts.org

Studies on gold(I) and gold(III) complexes with arylacetylide ligands have shown that the coordination geometry plays a crucial role in determining whether a complex will exhibit prompt fluorescence or phosphorescence. rsc.org This is due to the influence of the geometry on the energy gap between the singlet and triplet excited states. rsc.org While specific fluorescence and phosphorescence data for murexide complexes are not extensively detailed in the provided context, the general principles suggest that complexation would significantly alter its photophysical properties, with the nature of the metal ion and the resulting complex geometry being key determinants of the emission characteristics.

Vibrational Spectroscopy Research (FTIR, Raman) on Molecular Interactions and Adsorption Mechanisms

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers detailed information about the molecular structure and bonding within murexide and its complexes. These techniques are particularly useful for studying molecular interactions and adsorption mechanisms. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. mdpi.com It is highly sensitive to polar functional groups. mdpi.com In the context of murexide, FTIR can be used to identify the characteristic vibrational modes of its functional groups, such as C=O, N-H, and C-N bonds. Changes in the positions and intensities of these bands upon complexation with metal ions can provide direct evidence of the coordination sites.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light from a laser source. thermofisher.com It is particularly sensitive to nonpolar bonds and symmetric vibrations, making it complementary to FTIR. mdpi.com Solid-state Raman spectra of murexide have been recorded and assigned with the aid of theoretical calculations. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can be used to study molecules adsorbed on metal surfaces. By comparing the SERS spectrum of murexide with its normal Raman spectrum, information about the adsorption mechanism can be deduced. For murexide adsorbed on a silver colloid, significant differences in the spectra indicate an interaction between the murexide molecules and the silver particles. researchgate.net The enhancement of certain bands and the disappearance of others can suggest the orientation of the molecule on the surface and the atoms involved in the binding. For instance, the enhancement of bands associated with the nitrogen atoms and the lack of enhancement for C=O stretching vibrations suggests that adsorption occurs through a nitrogen atom rather than an oxygen atom. researchgate.net SERS has also been utilized to detect murexide complexes, such as with Ca²⁺, for quantitative analysis. grafiati.com

| Spectroscopic Technique | Information Obtained | Application to Murexide |

| FTIR Spectroscopy | Vibrational modes of polar functional groups. mdpi.com | Identification of functional groups (C=O, N-H) and their involvement in metal coordination. |

| Raman Spectroscopy | Vibrational modes of nonpolar bonds and symmetric vibrations. mt.com | Characterization of the molecular skeleton and its changes upon complexation. researchgate.net |

| SERS | Vibrational modes of adsorbed molecules with enhanced signal. researchgate.net | Elucidation of adsorption mechanisms on metal surfaces, identifying the binding sites (e.g., nitrogen atoms). researchgate.net |

Nuclear Magnetic Resonance (NMR) Research on Solution-State Behavior and Complex Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. diva-portal.org It provides information on the chemical environment of specific nuclei, such as ¹H and ¹³C.

In the study of murexide, NMR can be used to monitor changes in the chemical shifts of its protons and carbons upon complexation with metal ions. These changes, known as complexation-induced shifts, provide evidence for the formation of a complex and can be used to identify the binding sites of the metal ion on the murexide ligand. diva-portal.orgacs.org By titrating a solution of murexide with a metal ion and monitoring the NMR spectrum, it is possible to determine the stoichiometry and stability constants of the resulting complexes. diva-portal.org

Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the three-dimensional structure of the metal-murexide complex in solution by measuring through-space interactions between protons. diva-portal.org Dynamic NMR experiments can also provide insights into the rates of exchange between the free ligand and the complexed form, as well as conformational changes within the complex. diva-portal.org

X-ray Absorption Spectroscopy (XAS) Research on Metal-Murexide Interactions

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom in a molecule. mpg.de It is particularly valuable for studying the coordination environment of metal ions in complexes. berstructuralbioportal.orgnih.gov

XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mpg.de The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. mpg.denih.gov The shape and position of the absorption edge are sensitive to the electronic structure of the metal ion. mpg.de

The EXAFS region, on the other hand, contains information about the local structure around the absorbing atom, including the number, type, and distance of neighboring atoms. mpg.de By analyzing the oscillations in the EXAFS spectrum, it is possible to determine the bond lengths between the metal ion and the coordinating atoms of the murexide ligand with high precision. osti.gov

XAS is a powerful tool for studying metal-murexide interactions because it can be applied to samples in various states, including solutions and amorphous solids, and it does not require crystalline samples. nih.gov This makes it ideal for studying the structure of metal-murexide complexes under conditions relevant to their application as indicators. The element-specific nature of XAS also allows for the independent study of each metal site in heterobimetallic complexes. nih.gov

Coordination Chemistry and Complexation Behavior Research of Murexide

Stoichiometry and Stability of Murexide-Metal Ion Complexes: Research Methodologies

The determination of the stoichiometry and stability constants of murexide-metal ion complexes is fundamental to understanding their behavior in solution. Researchers employ various techniques to elucidate these parameters.

Spectrophotometric titration is a primary method for investigating murexide (B42330) complexation. researchgate.net This technique involves monitoring the change in absorbance of a murexide solution as a metal ion solution is incrementally added. researchgate.net The resulting data can be analyzed using methods like the continuous variation (Job's) method and the mole-ratio method to determine both the stoichiometry and the formation constant (Kf) of the resulting complex. researchgate.netpcbiochemres.com

For instance, a study on the complexation of murexide with Co(II) and Ni(II) in an aqueous solution used both Job's method and the mole-ratio method. researchgate.net The absorption maxima for the Co-murexide and Ni-murexide complexes were found at 480 nm and 460 nm, respectively. researchgate.net Both methods confirmed the formation of 2:1 (metal:ligand) complexes. researchgate.net The formation constants determined by Job's method were 2.06 x 1014 for Co-murexide and 1.21 x 1011 for Ni-murexide. researchgate.net The mole-ratio method yielded formation constants of 9.18 x 1011 and 6.01 x 1011 for the same complexes, respectively. researchgate.net

Similarly, the complexation of Zn(II) and Cu(II) with murexide was studied spectrophotometrically, revealing absorption maxima at 450 nm and 470 nm for the respective complexes. pcbiochemres.com Job's method of continuous variation indicated a 1:2 metal-to-ligand ratio for the zinc complex and a 1:1 ratio for the copper complex. pcbiochemres.com The stability constants (Kstab) were determined to be 1.35 x 1016 for the Zn-murexide complex and 2.30 x 107 for the Cu-murexide complex. pcbiochemres.comresearchgate.net

The stability constants for lanthanide(III)-murexide complexes have also been determined using spectrophotometric methods. researchgate.net These studies often involve competitive ligand systems to ascertain the stability of the complexes. nih.gov

Table 1: Stability Constants of Murexide-Metal Ion Complexes Determined by Spectrophotometric Methods

| Metal Ion | Stoichiometry (M:L) | Method | Stability Constant (Kf) | Wavelength (nm) | Reference |

| Co(II) | 2:1 | Job's Method | 2.06 x 1014 | 480 | researchgate.net |

| Co(II) | 2:1 | Mole-Ratio Method | 9.18 x 1011 | 480 | researchgate.net |

| Ni(II) | 2:1 | Job's Method | 1.21 x 1011 | 460 | researchgate.net |

| Ni(II) | 2:1 | Mole-Ratio Method | 6.01 x 1011 | 460 | researchgate.net |

| Zn(II) | 1:2 | Job's Method | 1.35 x 1016 | 450 | pcbiochemres.comresearchgate.net |

| Cu(II) | 1:1 | Job's Method | 2.30 x 107 | 470 | pcbiochemres.comresearchgate.net |

Potentiometric titrations offer another robust method for studying the complex-formation equilibria of murexide with metal ions. scielo.br This technique involves measuring the potential of an electrode in a solution containing the metal ion and murexide as a function of the titrant volume. These studies are crucial for determining the formation constants of various species in solution over a wide pH range. mdpi.comrsc.org For instance, potentiometric equilibrium measurements have been used to determine the formation constants of complexes in aqueous solutions at specific temperatures and ionic strengths. scielo.br

While direct potentiometric studies on murexide are less common in the provided context, the technique is widely applied to other ligand systems to determine stability constants, often in conjunction with spectrophotometric data for a more comprehensive understanding of the complexation equilibria. nih.govrsc.org

Kinetics and Mechanisms of Murexide-Metal Complex Formation and Dissociation

The kinetics of complex formation and dissociation are essential for understanding the dynamic behavior of murexide-metal ion systems. These studies often employ fast reaction techniques like stopped-flow spectrophotometry to monitor the rapid changes in absorbance upon mixing the reactants. cdnsciencepub.com

Research on the complex formation between nickel(II) and murexide in dimethylsulfoxide/nitromethane mixed solvents utilized a stopped-flow spectrophotometer to follow the pseudo-first-order kinetics. cdnsciencepub.com The study aimed to elucidate the reaction mechanism, considering both dissociative (D) and interchange (I) pathways. cdnsciencepub.com The results suggested that an interchange mechanism, where the encounter between the solvated metal ion and the ligand is sensitive to the solvent composition, provides a plausible explanation for the observed kinetics. cdnsciencepub.com

The Eigen-Tamm mechanism is often invoked to describe the complex formation process. tubitak.gov.tr This mechanism involves a fast pre-equilibrium step where the solvated metal ion and the ligand form an outer-sphere complex, followed by a rate-determining solvent exchange from the metal ion's inner coordination sphere. tubitak.gov.tr

The dissociation rates of Eu(II)-containing cryptates have been measured using UV-visible spectroscopy with murexide as a coordinating dye. acs.org This demonstrates the utility of murexide in studying the dissociation kinetics of other metal complexes. acs.org Furthermore, the kinetics of murexide decomposition in an acid solution can be influenced by the presence of complexing metal ions, allowing for the determination of the stability constant of the metal-murexide complex. acs.org

Selectivity and Specificity in Metal Ion Complexation: Research Perspectives

Murexide is known to form complexes with a wide range of metal ions, including calcium, copper, nickel, cobalt, thorium, and rare-earth metals. wikipedia.orgarxiv.org This broad reactivity makes it a versatile indicator but also highlights the importance of understanding its selectivity and specificity. arxiv.orgresearchgate.net

The stability of metal-murexide complexes varies depending on the metal ion. For example, in a study of Co(II) and Ni(II) complexes, the stability was found to be in the order Co-murexide > Ni-murexide. researchgate.netresearchgate.net Similarly, the stability constant for the Zn(II)-murexide complex was found to be significantly higher than that of the Cu(II)-murexide complex. pcbiochemres.com

The selectivity of murexide can be influenced by the solvent system. Spectroscopic studies of murexide complexes with various divalent metal ions in dimethyl sulfoxide (B87167) (DMSO) have been conducted to understand the binding characteristics in non-aqueous media. sebhau.edu.ly The choice of solvent can affect the stability and stoichiometry of the complexes formed. researchgate.net

Research perspectives in this area focus on tuning the selectivity of murexide-based systems for specific metal ions, potentially through chemical modification of the murexide molecule or by controlling the reaction conditions such as solvent and pH.

Theoretical and Computational Modeling of Coordination Geometries and Binding Energies

Theoretical and computational methods provide valuable insights into the coordination chemistry of murexide that complement experimental findings. These approaches can be used to model the geometries of murexide-metal ion complexes and to calculate their binding energies. sjp.ac.lk

Semi-empirical molecular orbital calculations have been used to study the complexation of divalent metal ions with murexide. tubitak.gov.tr These calculations have shown a dependence on the specific metal ion, which is consistent with experimental observations. tubitak.gov.tr For example, it was observed that Ni(II) received fewer electrons compared to Zn(II) upon complexation, resulting in a more positive charge on the nickel ion. tubitak.gov.tr

Density functional theory (DFT) has also been employed to investigate the adsorption mechanism and binding energy of murexide on surfaces like Fe3O4. arxiv.org One such study proposed a novel bonding configuration where four atoms in the murexide molecule participate in a combination of bridging and chelating bonds. arxiv.org This theoretical investigation revealed a strong adsorption enthalpy of -4.5 eV, indicating significant charge transfer between the surface and the murexide molecule. arxiv.orgresearchgate.net

Molecular mechanics (MM) and quantum mechanics (QM) techniques have been used to analyze the stability of murexide complexes with Al3+, Fe3+, Cu2+, and Zn2+ in an aqueous medium. sjp.ac.lk These studies evaluated the stability based on intermolecular interaction energies (MM) and Gibbs free energy changes (QM), confirming that complexation is generally favorable. sjp.ac.lk

Table 2: Computationally Determined Stability Trends of Murexide-Metal Ion Complexes

| Computational Method | Stability Trend | Reference |

| Quantum Mechanics (QM) | Al3+ > Zn2+ > Cu2+ > Fe3+ | sjp.ac.lk |

| Molecular Mechanics (MM) | Al3+ > Cu2+ > Zn2+ > Fe3+ | sjp.ac.lk |

Advanced Analytical Chemistry Applications and Methodologies Research Utilizing Murexide

Murexide (B42330) as a Metallochromic Indicator: Research into Advanced Detection Systems

Murexide is a well-established metallochromic indicator used in complexometric titrations for the quantitative analysis of several metal ions, including calcium, copper, nickel, cobalt, thorium, and rare-earth metals. wikipedia.orgdojindo.comresearchgate.net Its utility stems from the distinct color change that occurs upon forming a complex with a metal ion, providing a clear visual endpoint for titrations. pharmacyinfoline.com

Research on Indicator Theory and Colorimetric Transition Mechanisms

The function of murexide as an indicator is based on its ability to act as a ligand, forming stable, colored complexes with metal ions. wikipedia.orgpharmacyinfoline.com The color of a murexide solution is pH-dependent: it is yellow in strongly acidic conditions, reddish-purple in weakly acidic solutions, and blue-purple in alkaline solutions. wikipedia.orgdojindo.com The proton dissociation constants (pKa) for murexide are reported as pKa1=0, pKa2=9.2, and pKa3=10.5. dojindo.com

When murexide complexes with a metal ion, a noticeable shift in its maximum absorption wavelength occurs, resulting in a color change. researchgate.net For instance, the absorption maximum of murexide in an aqueous solution is around 520 nm. researchgate.netnih.gov Upon complexation with Ni(II) and Co(II) ions, this maximum shifts to 460 nm and 480 nm, respectively. researchgate.net Similarly, the calcium-murexide complex has an absorption maximum at 480 nm. nih.gov This shift is attributed to the coordination of the metal ion with the non-bonding electrons of the oxygen and nitrogen atoms in the murexide molecule, which influences the n, π, and π* energy levels. researchgate.net

The color of the resulting metal-murexide complex is specific to the metal ion and the pH of the solution. guidechem.com This specificity allows for the selective determination of certain metals. For example, murexide forms a red-violet complex with calcium ions, which is utilized in calcium titrations. pharmacyinfoline.com With other metal ions like copper and nickel, it forms yellow complexes. researchgate.netpharmacyinfoline.com

| Metal Ion | Color of Complex | pH Condition | Reference |

|---|---|---|---|

| Calcium (Ca²⁺) | Pink / Red-Violet | pH > 10 (NaOH solution) / pH 11.3 | dojindo.compharmacyinfoline.comguidechem.com |

| Cobalt (Co²⁺) | Yellow | pH 8-10 (ammonia buffer) | guidechem.com |

| Copper (Cu²⁺) | Orange or Yellow | pH ≈ 4 (acetate buffer) or pH 7-8 (ammonia buffer) | guidechem.com |

| Nickel (Ni²⁺) | Yellow | pH 8.5-11.5 (ammonia buffer) | guidechem.com |

| Zinc (Zn²⁺) | Pink | pH 5-7 (acetate buffer) | guidechem.com |

Application in Automated Analytical Systems and Flow Injection Analysis (FIA)

Murexide has been successfully incorporated into automated analytical systems, particularly in Flow Injection Analysis (FIA), for the determination of metal ions. nih.gov FIA offers advantages over traditional batch methods, such as overcoming the issue of the fading color of the murexide-dye complex in alkaline media. nih.gov

A notable application is the FIA spectrophotometric determination of calcium. nih.govrsc.org In one such system, a calcium solution is injected into an ethylenediamine-ethylenediamine hydrochloride buffer at pH 11, which also serves as a masking agent. nih.gov This stream is then merged with an aqueous murexide solution, and the resulting color change is monitored continuously by a detector. nih.gov This methodology has been optimized and validated for use with samples like ores and drugs. nih.gov The conventional chemical system used for calcium determination in FIA is the murexide-EDTA system. rsc.orgrsc.org

Spectrophotometric Determination Methods Employing Murexide: Research Optimizations

Murexide is a widely used chromogenic reagent for the spectrophotometric determination of various metal ions, including calcium, strontium, zinc, and rare earth elements like scandium, yttrium, lanthanum, and ytterbium. researchgate.netrsc.org The basis of these methods is the formation of a colored complex between the metal ion and murexide, where the absorbance of the complex is proportional to the metal ion concentration. pcbiochemres.com

Research in this area focuses on optimizing experimental parameters to enhance the sensitivity, selectivity, and stability of the determination. Key parameters that are often optimized include pH, reagent concentration, and reaction time. For instance, in the determination of Zn(II) and Cu(II), the optimal pH was found to be 7 and 5.5, respectively. pcbiochemres.com The stability of the formed complexes at different pH values can also allow for the simultaneous determination of multiple metals. pcbiochemres.com

Dual-wavelength spectrophotometry is another technique that has been characterized for use with murexide, particularly for cation analysis under physiological conditions. nih.gov The stability constants and stoichiometry of murexide complexes with various metals have been determined using spectrophotometric methods like Job's method of continuous variation and the mole ratio method. researchgate.netresearchgate.net

| Metal Ion | Absorption Maxima (λmax) of Complex | Optimal pH | Linear Range (ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|---|---|---|

| Calcium (Ca²⁺) | 506 nm | 11.3 | 0.2 - 1.2 | Not specified | Not specified | dojindo.com |

| Cobalt (Co²⁺) | 480 nm | Not specified | Not specified | 18235 | 2:1 | researchgate.netresearchgate.net |

| Nickel (Ni²⁺) | 460 nm | Not specified | Not specified | 13284 | 2:1 | researchgate.netresearchgate.net |

| Zinc (Zn²⁺) | 450 nm | 7 | 0.2 - 2.0 | 1.95 x 10⁴ | 1:2 | pcbiochemres.com |

| Copper (Cu²⁺) | 470 nm | 5.5 | 0.5 - 5.0 | 6.55 x 10³ | 1:2 | pcbiochemres.com |

Research on Murexide-Based Sensors and Sensing Platforms

Recent research has explored the use of murexide in the development of chemical sensors for the detection of metal ions. pharmacyinfoline.com These sensors aim to provide sensitive and selective detection for applications in environmental monitoring and clinical analysis.

Development of Optical Chemical Sensors Utilizing Murexide

Optical chemical sensors, or optodes, utilize a change in an optical parameter, such as absorbance or fluorescence, to detect an analyte. scispace.com Murexide's distinct colorimetric response to metal ions makes it a suitable candidate for the recognition element in such sensors. researchgate.net The development of these sensors often involves immobilizing murexide onto a solid support or within a membrane. While the potential for murexide in this field is recognized, its application in commercially available optical sensors is still an area of ongoing research and development.

Research on Solid-Phase Extraction and Preconcentration Techniques with Murexide

Murexide has been effectively utilized in solid-phase extraction (SPE) for the preconcentration and separation of trace metal ions from various samples. researchgate.netnih.gov In this technique, murexide is chemically bonded to a solid support material, creating a sorbent with high selectivity for specific metal ions.

One study reported the development of a new adsorbent by modifying halloysite (B83129) nanotubes with murexide for the highly selective solid-phase extraction of trace Palladium(II) from solution samples. nih.gov The murexide-functionalized nanotubes showed a maximum adsorption capacity of 42.86 mg g⁻¹ for Pd(II) under optimized conditions, including a pH of 1.0. nih.gov This method achieved an enrichment factor of 120 with a detection limit of 0.29 ng mL⁻¹. nih.gov

In another application, silica (B1680970) gel was modified with murexide to create a new sorbent for the preconcentration of Uranium(VI) from water samples. researchgate.net The U(VI) ions were quantitatively recovered by stripping with 0.1 mol L⁻¹ HCl, demonstrating the potential of murexide-based sorbents for the analysis of trace elements in aqueous environments. researchgate.net

Advanced Titrimetric Methodologies Employing Murexide

Murexide, or ammonium (B1175870) purpurate, serves as a versatile metallochromic indicator in a variety of advanced titrimetric methodologies, primarily in the field of complexometry. These methods are distinguished by their application to specific metal ions beyond calcium, the use of instrumental endpoint detection, and strategies to enhance selectivity in complex matrices. The underlying principle involves the formation of a colored complex between the metal ion and murexide. During the titration with a strong chelating agent, typically ethylenediaminetetraacetic acid (EDTA), the metal ion is progressively complexed by the titrant. At the equivalence point, EDTA displaces the murexide from the metal-indicator complex, resulting in a distinct color change of the solution, which signals the endpoint of the titration. du.edu.egksu.edu.sa

Research has demonstrated the utility of murexide in the direct complexometric titration of several metal ions. While it is most renowned for the determination of calcium, it is also effectively used for quantifying nickel (Ni), cobalt (Co), copper (Cu), and thorium (Th). researchgate.netosti.govslideshare.net The specific conditions, such as pH, are critical and must be optimized for each metal ion to ensure a sharp and accurate endpoint. For instance, the titration of calcium is typically carried out at a pH of 11.3 or higher (pH 12-13), which also serves to precipitate magnesium as magnesium hydroxide, thus eliminating its interference. chemeurope.comnemi.gov

One advancement in titrimetric analysis employing murexide is the use of photometric endpoint detection. This instrumental technique replaces the subjective visual assessment of the color change with a more objective measurement using a photometer or a spectrophotometer with a sensor like an Optrode. metrohm.com This approach enhances the precision and reproducibility of the titration, especially in colored or turbid solutions where a visual endpoint may be difficult to discern. For example, the analysis of nickel can be conveniently performed in an alkaline medium with murexide as the indicator, where the equivalence point is accurately determined with an Optrode at a wavelength of 574 nm. metrohm.com

Furthermore, advanced methodologies encompass the use of masking and demasking agents to improve the selectivity of the titration for a specific metal ion in a mixture. Masking agents are auxiliary complexing compounds that form highly stable complexes with potential interfering ions, preventing them from reacting with EDTA. 182.160.97 For instance, in a mixture of metal ions, cyanide can be used to mask ions like copper and zinc, allowing for the selective titration of calcium or magnesium. Subsequently, a demasking agent can be introduced to release the masked ion for its own quantification in a stepwise titration.

The table below summarizes the conditions for the direct EDTA titration of various metal ions using murexide as an indicator.

Table 1: Conditions for Direct EDTA Titration of Various Metal Ions Using Murexide

| Metal Ion | pH of Titration | Color Change at Endpoint | Reference |

|---|---|---|---|

| Calcium (Ca²⁺) | 11.3 - 13 | Pink to Purple | chemeurope.comnemi.gov |

| Nickel (Ni²⁺) | Alkaline | - | metrohm.com |

| Cobalt (Co²⁺) | 9 | - | metrohm.com |

| Copper (Cu²⁺) | - | - | ksu.edu.sa |

Research on Analytical Method Validation and Interferences in Murexide-Based Assays

The validation of analytical methods is a critical process to ensure that a chosen methodology is suitable for its intended purpose. For murexide-based titrimetric assays, validation studies focus on key parameters such as accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ). While titrimetry is a well-established technique, validation is essential, particularly when applying it to new sample matrices or when high accuracy is required.

Research into the validation of a UV-Visible spectrophotometric method for calcium analysis using murexide provides insights that are transferable to titrimetric methods. A study on high-calcium milk powder demonstrated good linearity with a correlation coefficient (r) of 0.996, a limit of detection (LOD) of 0.0048 µg/mL, and a limit of quantitation (LOQ) of 0.0163 µg/mL. iosrjournals.org The precision was found to be within acceptable limits (intraday precision < 2%), and the accuracy was in the range of 90-120%. iosrjournals.org These parameters are equally relevant for validating complexometric titrations.

Accuracy in titrimetry is often assessed by titrating a certified reference material or a sample with a known concentration of the analyte. Precision is evaluated through repeatability (multiple titrations of the same sample by the same analyst on the same day) and intermediate precision (variations within the laboratory, such as different analysts or different days). Specificity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. ksu.edu.sa

Interferences are a significant consideration in murexide-based assays. The specificity of the titration is often challenged by the presence of other metal ions that can also form complexes with both murexide and EDTA. A critical study on the complexometric titration of calcium in the presence of magnesium revealed that murexide is less suitable than some newer indicators due to lower recoveries of calcium and a less distinct endpoint in the presence of significant amounts of magnesium. victory4.co.uk

The primary sources of interference in murexide-based titrations include:

Competing Metal Ions: Ions such as strontium (Sr²⁺) and barium (Ba²⁺) can interfere with the determination of calcium. nemi.gov Other metal ions for which murexide can act as an indicator, like copper, nickel, and cobalt, will also interfere if present in the sample. researchgate.net

pH: The pH of the solution is crucial. For calcium determination, a high pH (12-13) is necessary to ensure a sharp endpoint and to precipitate magnesium as Mg(OH)₂, thereby mitigating its interference. nemi.gov However, at this high pH, there is a risk of precipitating calcium as calcium carbonate if the sample has high alkalinity (in excess of 30 mg/L), which can lead to an indistinct endpoint. nemi.gov

Indicator Stability: Aqueous solutions of murexide are known to be unstable and should be prepared fresh. slideshare.netnemi.gov The indicator is particularly unstable under the alkaline conditions required for calcium titration, necessitating immediate titration after its addition to the sample. nemi.gov

To overcome these interferences, several strategies are employed:

pH Adjustment: As mentioned, careful control of pH is the most common method to enhance selectivity.

Precipitation: Interfering ions can be removed by precipitation, such as the precipitation of magnesium at high pH. nemi.gov

Masking Agents: The use of masking agents can selectively block the reaction of interfering ions.

The following table summarizes common interferences in murexide-based titrations and the corresponding methodologies to mitigate their effects.

Table 2: Common Interferences and Mitigation Strategies in Murexide-Based Assays

| Interfering Substance | Analyte | Mitigation Strategy | Reference |

|---|---|---|---|

| Magnesium (Mg²⁺) | Calcium (Ca²⁺) | Raise pH to 12-13 to precipitate Mg(OH)₂ | nemi.gov |

| Strontium (Sr²⁺) | Calcium (Ca²⁺) | - | nemi.gov |

| Barium (Ba²⁺) | Calcium (Ca²⁺) | - | nemi.gov |

| High Alkalinity (>30 mg/L) | Calcium (Ca²⁺) | Can cause indistinct endpoint due to potential CaCO₃ precipitation | nemi.gov |

Environmental and Material Science Research Applications of Murexide

Research on Murexide's Role in Heavy Metal Detection and Removal in Environmental Matrices

Murexide (B42330), the ammonium (B1175870) salt of purpuric acid, is a significant compound in environmental science, particularly for the detection and analysis of heavy metals in various environmental samples. marketreportanalytics.com Its ability to form colored complexes with metal ions makes it a valuable colorimetric reagent for quantifying their presence in complexometric titrations. This property is crucial for monitoring and managing heavy metal pollution, as these elements are toxic, non-biodegradable, and can pose serious threats to human health and ecosystems if not properly treated. frontiersin.orgmdpi.com

Research has focused on developing sensitive, easy, and low-cost methods using murexide for the determination of heavy metal ions in environmental samples. pcbiochemres.com For instance, spectrophotometric methods have been established for the determination of zinc(II) and copper(II). pcbiochemres.com In these methods, murexide reacts with the metal ions to form a metal-murexide complex, leading to a measurable change in the solution's absorbance. pcbiochemres.com The stability and stoichiometry of these complexes are critical factors that are studied to optimize the detection process. pcbiochemres.com For example, the complex with Cu(II) has a 1:1 metal-to-ligand ratio, while the Zn(II) complex has a 1:2 ratio. pcbiochemres.com

Beyond detection, murexide is also investigated for its role in the removal of heavy metals from aqueous solutions. Adsorption is a widely used technique for this purpose due to its efficiency and simplicity. neptjournal.comresearchgate.net Research has explored the use of low-cost adsorbents, such as garlic husk and rice husk, for the removal of murexide itself (as a dye pollutant) and by extension, heavy metals complexed with it. neptjournal.comresearchgate.net Another approach involves modifying adsorbents like bentonite (B74815) with murexide to enhance their capacity and selectivity for capturing harmful metal ions from industrial effluents, such as wet-process phosphoric acid. researchgate.net Similarly, polyamidoamine (PAMAM) dendrimers terminated with murexide have been grafted onto magnetite nanoparticles to create novel materials for the removal of lead(II) from aqueous solutions. frontiersin.org

Interactive Table: Metal Ion Detection Using Murexide

Murexide in Advanced Materials Research

Murexide's unique chemical properties, including its ability to chelate metals, have led to its emergence as a promising molecule in advanced materials research. researchgate.net It is particularly valued in the colloidal processing and synthesis of nanomaterials and composites for high-performance applications, such as energy storage. mdpi.comresearchgate.net

In the synthesis of nanomaterials, controlling particle size and preventing agglomeration are critical challenges. mdpi.com Murexide has been successfully employed as a capping agent and a dispersant to address these issues. mdpi.comarxiv.org Capping agents are molecules that bind to the surface of nanoparticles during their synthesis, controlling their growth and stabilizing them. mdpi.com Dispersants aid in distributing nanoparticles uniformly within a medium. mdpi.com

Murexide has proven effective for the surface modification of nanoparticles like magnetite (Fe₃O₄) and manganese oxide (Mn₃O₄). mdpi.comarxiv.org Its utility stems from its chelating properties, which allow for strong tridentate bonding to metal atoms on the nanoparticle surface. mdpi.com This strong adsorption facilitates electrostatic dispersion, preventing the nanoparticles from clumping together. mdpi.com For example, murexide has been used as a capping agent in the synthesis of Mn₃O₄ nanoparticles and as a co-dispersant for mixtures of Mn₃O₄ and multi-walled carbon nanotubes (MWCNTs). mdpi.commcmaster.ca This application resulted in enhanced mixing and co-dispersion of the materials, which is vital for fabricating high-performance supercapacitor electrodes. mdpi.com

Theoretical and experimental studies on Fe₃O₄ nanoparticles have further elucidated murexide's role. arxiv.org Density functional theory (DFT) investigations revealed a strong adsorption enthalpy of -4.5 eV between murexide and the Fe₃O₄ surface, indicating a robust chemical bond. arxiv.orgarxiv.org This interaction involves a significant transfer of electrons from the Fe₃O₄ surface to the murexide molecule, which is a key part of the adsorption process and reinforces murexide's function as a charge transfer mediator. researchgate.netarxiv.org

In the field of energy storage, murexide is a key component in the fabrication of advanced electrodes for supercapacitors. researchgate.netresearchgate.net When used in composites containing metal oxides like Fe₃O₄ or Mn₃O₄ and carbon nanotubes (CNTs), murexide acts as both a dispersant and a charge transfer mediator. mdpi.comresearchgate.netarxiv.org In one study, the use of murexide as a capping agent for Fe₃O₄ nanoparticles in a CNT composite electrode resulted in a capacitance of 4.2 F cm⁻² and a significant decrease in impedance, which indicates more efficient charge transfer. researchgate.netarxiv.org Similarly, Mn₃O₄-CNT electrodes fabricated with murexide as a capping and co-dispersing agent achieved a high capacitance of 7.55 F cm⁻² at a current density of 3 mA cm⁻². mdpi.com

Murexide has also been incorporated into polymer composites to impart specific functionalities. In a study on self-healing materials, murexide was included as an additive in an epoxy resin. mdpi.com Its role was to facilitate self-repair mechanisms through hydrogen bonding interactions. Another area of research involves creating "Mayan-inspired" hybrid composites by combining palygorskite clay with organic dyes like murexide. icm.edu.pl In this research, murexide was observed to undergo a drastic color change to green after being heated with the clay, indicating a successful complexation and the formation of a new hybrid pigment. icm.edu.pl Furthermore, a hybrid sensing system using a calcium-murexide (Ca@Mu) complex combined with orange-emitting carbon dots has been developed for the selective detection of the antibiotic doxycycline (B596269) in environmental water samples. aun.edu.eg

Interactive Table: Research Findings on Murexide in Hybrid Composites

Theoretical and Computational Chemistry Studies on Murexide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. rsdjournal.orgaspbs.com These calculations, based on the principles of quantum mechanics, can provide highly accurate data on molecular systems. rsdjournal.org For murexide (B42330), these studies have been instrumental in understanding its bonding, charge distribution, and reactivity with other species.

Computational studies have explored the electronic properties of murexide, revealing the distribution of electron density and identifying the most reactive sites. For example, the calculated molecular electrostatic potential of murexide shows that the most negative regions are associated with the six oxygen atoms, indicating these as likely sites for electrophilic attack or coordination with metal ions. researchgate.net Furthermore, quantum mechanical calculations have been used to analyze the changes in electronic structure upon complexation. It was observed that upon forming a complex with a metal ion, there is a significant change in the Mulliken charges of the atoms involved in coordination. tubitak.gov.tr For instance, in complexes with Ni(II) and Zn(II), the metal ions act as electron acceptors, with Zn(II) receiving more electrons than Ni(II). tubitak.gov.tr

Studies have also focused on the π-electron delocalization in the murexide molecule. In its "free" form, there is delocalization of π-electrons between the two rings and the bridging nitrogen atom. tubitak.gov.tr This delocalization is a key feature of its electronic structure and is significantly altered upon complexation. tubitak.gov.tr Quantum chemical methods also allow for the calculation of various reactivity descriptors, such as electronegativity, chemical potential, global hardness, and softness, which help in predicting the chemical behavior of murexide and its derivatives. scirp.orgmdpi.com

A key aspect of computational chemistry is the ability to study reaction mechanisms that are difficult to probe experimentally. rsdjournal.org Quantum chemical calculations have been employed to investigate the steps involved in chemical reactions, providing a reliable basis for understanding the mechanistic details. rsdjournal.orghelsinki.fi

Molecular Dynamics Simulations of Murexide in Solution and Interacting with Analytes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. github.iomdpi.com These simulations allow for the investigation of how molecules behave in solution and interact with other substances, providing insights into processes like dissolution, association, and the formation of complexes. mdpi.com MD simulations are particularly useful for understanding the behavior of molecules in realistic environments, such as in a solvent. github.io

For murexide, MD simulations can model its behavior in aqueous solutions and its interactions with various analytes, such as metal ions. These simulations can reveal the dynamics of the solvation shell around the murexide molecule and how it changes upon complexation. The formation of complexes between murexide and metal ions in solution is a dynamic process that can be elucidated by MD simulations. These simulations can show the step-by-step mechanism of how a solvated metal ion approaches the murexide ligand, sheds its solvent molecules, and forms a stable complex. tubitak.gov.tr